サレシクリン

説明

クロベタゾールプロピオン酸は、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の治療に主に用いられる強力な局所用コルチコステロイドです。強力な抗炎症作用、抗掻痒作用、血管収縮作用で知られています。 クロベタゾールプロピオン酸は、1974年に文献で初めて記述され、1985年12月27日にFDAの承認を取得しました .

科学的研究の応用

Clobetasol propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.

Biology: Employed in research to understand the mechanisms of inflammation and immune response.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating skin disorders.

作用機序

クロベタゾールプロピオン酸は、グルココルチコイド受容体と結合することによりその効果を発揮し、リポコルチンと呼ばれるホスホリパーゼA2阻害タンパク質の誘導につながります。この作用は、アラキドン酸の放出を阻害し、アラキドン酸はプロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です。 その結果、クロベタゾールプロピオン酸は、炎症、掻痒、血管拡張を軽減します .

類似化合物:

フルオシノニド: 抗炎症作用が類似した、別の強力な局所用コルチコステロイドです。

ベタメタゾン: さまざまな炎症性疾患の治療に使用されるコルチコステロイドです。

トリアムシノロン: 抗炎症作用と免疫抑制作用があるコルチコステロイド.

独自性: クロベタゾールプロピオン酸は、強力な効力で、重度の炎症性皮膚疾患の治療に効果的であるため、ユニークです。 他のコルチコステロイドと比較して、グルココルチコイド受容体に対する特異性が高いため、炎症と掻痒の軽減に効果的です .

生化学分析

Biochemical Properties

Sarecycline interacts with bacterial ribosomes, specifically the 30S ribosomal subunit, to inhibit protein synthesis . This interaction is a key aspect of its antibacterial activity. Sarecycline also inhibits p-glycoprotein in vitro, which may increase concentrations of drugs that are p-glycoprotein substrates .

Cellular Effects

Sarecycline has been observed to have a significant impact on cellular processes. It demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, with little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition is a crucial part of its mechanism of action.

Molecular Mechanism

Sarecycline exerts its effects at the molecular level by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome . This interaction blocks translation and prevents antibiotic resistance, thereby inhibiting bacterial growth and activity .

Temporal Effects in Laboratory Settings

Sarecycline has been observed to have a significantly increased metabolic activity compared to control in human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with it . Moreover, it has been found to be minimally metabolized by liver microsome enzymes in vitro (< 15%), with non-enzymatic epimerization, demethylation, hydroxylation, and desaturation producing minor metabolites .

Metabolic Pathways

Sarecycline is minimally metabolized by enzymes in human liver microsomes (< 15%) in vitro . Non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .

Transport and Distribution

Sarecycline is 62.5–74.7% protein-bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed within the body.

Subcellular Localization

As a tetracycline antibiotic, it is known to interact with bacterial ribosomes, specifically the 30S ribosomal subunit , suggesting its localization within the bacterial cell where it exerts its antibacterial effects.

準備方法

合成経路および反応条件: クロベタゾールプロピオン酸の合成は、通常、ベタメタゾンを原料として開始されます。このプロセスには、環状エステル形成、加水分解、スルホン化、塩素化など、いくつかの段階が含まれます。 最終生成物は、粗精製、溶解、ろ過、濃縮冷却、遠心分離、乾燥によって得られます .

工業生産方法: 工業的な設定では、クロベタゾールプロピオン酸は、1,4,9(11)-トリエンアンドロスタン-3,17-ジケトンなどの化合物を初期原料として調製されることがよくあります。 この化合物は、メチル化、シアン置換、シロキシ保護、分子内求核置換、ブロモエポキシ反応、フッ素化などの反応を連続的に行い、クロベタゾールプロピオン酸が得られます .

3. 化学反応解析

反応の種類: クロベタゾールプロピオン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝と治療効果に不可欠です。

一般的な試薬と条件:

酸化: 酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

置換: ある官能基を別の官能基と置換します。一般的な試薬には、ハロゲンと求核剤などがあります。

生成される主な生成物: これらの反応から生成される主な生成物には、水溶性が高く、体から容易に排泄されるさまざまな代謝産物が含まれます .

4. 科学研究への応用

クロベタゾールプロピオン酸は、幅広い科学研究への応用が可能です。

化学: さまざまな化学反応におけるコルチコステロイドの挙動を研究するためのモデル化合物として使用されています。

生物学: 炎症と免疫応答のメカニズムを理解するための研究で用いられています。

医学: 皮膚疾患の治療における有効性と安全性を評価するために、臨床研究で広く使用されています。

化学反応の分析

Types of Reactions: Clobetasol propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic effects.

Common Reagents and Conditions:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites that are more water-soluble and can be easily excreted from the body .

類似化合物との比較

Fluocinonide: Another potent topical corticosteroid with similar anti-inflammatory properties.

Betamethasone: A corticosteroid used to treat a variety of inflammatory conditions.

Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and itching .

特性

IUPAC Name |

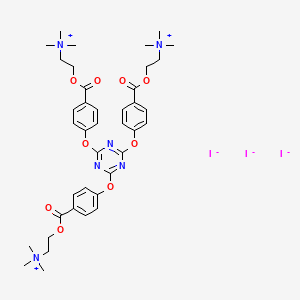

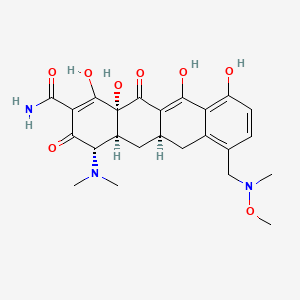

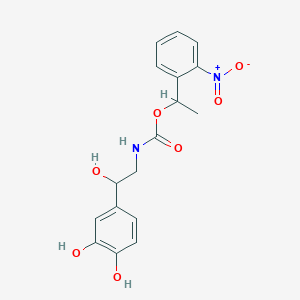

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027924 | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1035654-66-0 | |

| Record name | Sarecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)